molecular formula C16H15N3O2 B2971339 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1448050-09-6

1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2971339
CAS RN: 1448050-09-6
M. Wt: 281.315
InChI Key: KCFFJZSTFYBBDA-UHFFFAOYSA-N
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Description

1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as HPPH, is a small molecule that has been widely studied for its potential applications in scientific research. HPPH is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including AKT and mTOR. In addition, 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to activate the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for use in the development of new cancer therapies. In addition, 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in laboratory experiments is its versatility. 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been used as a scaffold for the development of new drugs targeting a variety of biological pathways, making it a valuable tool for drug discovery. In addition, 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to have a range of biochemical and physiological effects, making it a useful compound for studying a variety of biological processes.
One of the limitations of using 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in laboratory experiments is its potential toxicity. While 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to have anticancer and neuroprotective properties, it can also be toxic to normal cells at high concentrations. In addition, the mechanism of action of 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, making it difficult to predict its effects on different biological systems.

Future Directions

There are a number of future directions for research on 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. One area of interest is the development of new drugs based on the 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone scaffold. Researchers are exploring the use of 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives for the treatment of a variety of diseases, including cancer and neurodegenerative diseases.
Another area of interest is the study of the mechanism of action of 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Researchers are working to better understand how 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone modulates various signaling pathways within cells, with the goal of identifying new targets for drug development.
Finally, researchers are exploring the potential of 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone as a diagnostic tool. 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to bind to certain proteins that are overexpressed in cancer cells, making it a potential candidate for use in cancer diagnosis and imaging.
Conclusion:
In conclusion, 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, or 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, is a small molecule that has been widely studied for its potential applications in scientific research. 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has a range of biochemical and physiological effects, making it a valuable tool for studying a variety of biological processes. While there are limitations to its use in laboratory experiments, 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone remains a promising candidate for the development of new drugs and diagnostic tools.

Synthesis Methods

The synthesis of 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 2-acetylpyridine with 2-hydroxyacetophenone in the presence of hydrazine hydrate. This reaction produces the pyrazole ring system that is characteristic of 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. The resulting compound can then be purified and characterized using a variety of techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been studied for its potential applications in a wide range of scientific research areas, including cancer biology, neuroscience, and drug discovery. In cancer biology, 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to have anticancer properties, making it a potential candidate for use in the development of new cancer therapies. In neuroscience, 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been used as a scaffold for the development of new drugs targeting a variety of biological pathways.

properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-pyridin-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11(20)19-15(12-6-2-3-8-16(12)21)10-14(18-19)13-7-4-5-9-17-13/h2-9,15,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFFJZSTFYBBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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